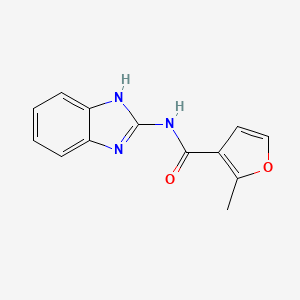
N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide, also known as MSMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MSMA is a member of the sulfonylurea family of herbicides and is commonly used as a selective post-emergence herbicide in agriculture. However, the focus of
Mecanismo De Acción
N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide exerts its effects on cancer cells by inhibiting the activity of enzymes involved in the cell cycle and DNA replication. This compound also induces the production of reactive oxygen species (ROS) in cancer cells, which leads to oxidative stress and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been found to affect various biochemical and physiological processes in cancer cells. This compound inhibits the activity of enzymes involved in energy metabolism, leading to a decrease in ATP production. This compound also disrupts the redox balance in cancer cells, leading to oxidative stress and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide in lab experiments include its potent activity against cancer cells, its ability to enhance the efficacy of chemotherapy drugs, and its relatively low toxicity compared to other cancer drugs. However, the limitations of using this compound in lab experiments include its potential toxicity to non-cancerous cells and the need for further studies to determine optimal dosages and treatment regimens.
Direcciones Futuras
There are several future directions for research on N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide. One potential direction is to investigate the use of this compound in combination with other cancer drugs to enhance their efficacy. Another direction is to study the potential use of this compound in other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosages and treatment regimens for this compound in cancer treatment.
Métodos De Síntesis
N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide can be synthesized by reacting N-methyl-N-(3-nitrophenyl)glycinamide with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of this compound as a white crystalline solid.
Aplicaciones Científicas De Investigación
N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide has been studied for its potential use in cancer treatment. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This compound has also been found to inhibit the activity of certain enzymes that are involved in cancer cell proliferation. Furthermore, this compound has been shown to enhance the efficacy of chemotherapy drugs when used in combination with them.
Propiedades
IUPAC Name |
N-methyl-2-(N-methylsulfonyl-3-nitroanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O5S/c1-11-10(14)7-12(19(2,17)18)8-4-3-5-9(6-8)13(15)16/h3-6H,7H2,1-2H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDSYGFRCZZSEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(C1=CC(=CC=C1)[N+](=O)[O-])S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(5-chloro-2-pyridinyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5775281.png)


![N-[2-(4-methoxyphenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5775304.png)






![{4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid](/img/structure/B5775354.png)
![methyl 4-({N-[(4-methylphenyl)sulfonyl]-beta-alanyl}amino)benzoate](/img/structure/B5775371.png)


